![molecular formula C7H4N2O B14456509 [2-(Furan-2-yl)ethenylidene]cyanamide CAS No. 75121-68-5](/img/structure/B14456509.png)
[2-(Furan-2-yl)ethenylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Furan-2-yl)ethenylidene]cyanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a cyanamide group through an ethenylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide typically involves the reaction of furan derivatives with cyanamide under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Furan-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Furan-2-yl)ethenylidene]cyanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Furan-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The furan ring and cyanamide group can participate in various biochemical reactions, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide.
Furan-2-carboxylic acid: An oxidized derivative of furan.
2-Acetylfuran: Another furan derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a cyanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75121-68-5 |
|---|---|
Molekularformel |
C7H4N2O |
Molekulargewicht |
132.12 g/mol |
InChI |
InChI=1S/C7H4N2O/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
InChI-Schlüssel |
KOIVPKVUUUCKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=C=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
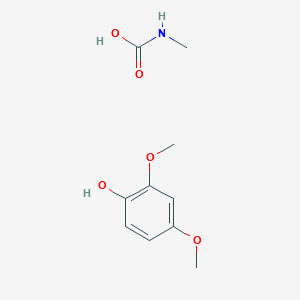
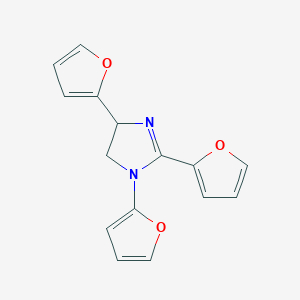
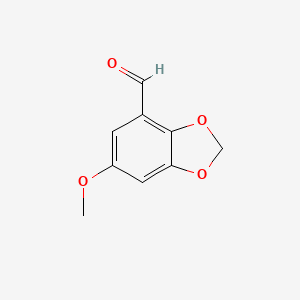

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
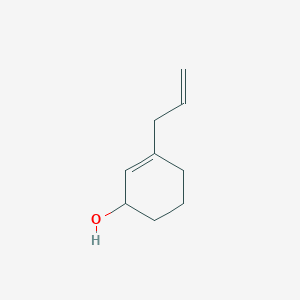
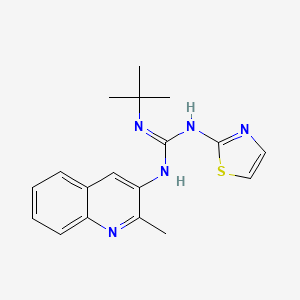
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)



